4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
CAS No.: 176225-10-8
Cat. No.: VC20942387
Molecular Formula: C7H3BrClF3O2S
Molecular Weight: 323.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176225-10-8 |
|---|---|
| Molecular Formula | C7H3BrClF3O2S |
| Molecular Weight | 323.52 g/mol |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H |
| Standard InChI Key | YFXYEMZYOMNQLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl |
Introduction
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a synthetic organic compound used extensively in various fields, including chemistry, biology, and medicine. It serves as a versatile intermediate in the synthesis of complex molecules due to its reactive sulfonyl chloride group.
Synthesis Methods
The synthesis typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to selectively form the sulfonyl chloride group.
| Reactants | Products |
|---|---|
| 4-Bromo-2-(Trifluoromethyl)Benzene + Chlorosulfonic Acid | 4-Bromo-2-(Trifluoromethyl)Benzenesulfonyl Chloride |
Applications in Research and Industry
This compound is widely used due to its reactivity towards nucleophiles, making it an essential building block for synthesizing complex organic molecules.
Chemistry
It serves as a reagent in various organic transformations, facilitating the introduction of sulfonyl groups into target molecules.
Biology
Used in developing bioactive molecules and as probes in biochemical assays due to its unique structural features.
Medicine
An intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and anticancer agents.
Industry
Involved in producing agrochemicals and specialty chemicals due to its versatility.
Safety Considerations
Given its corrosive nature (hazard class 8), handling requires appropriate protective measures:
| Hazard Class | Packing Group | UN Number |
|---|---|---|
| Corrosive Solid (Class 8) | II | UN3261 |
Safety Data Sheets emphasize severe skin burns and eye damage risks associated with this compound .
Comparison with Similar Compounds
While similar compounds like 4-bromo-2-trifluoromethoxybenzene-1-sulfonyl chloride share some structural features, they differ significantly:
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Substitution Pattern: Different positions or types of substituents affect reactivity.
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Example: The presence or absence of bromine or trifluoro groups impacts nucleophilic substitution reactions.
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Comparison Table:
Compound Molecular Formula 4-Bromo-2-Trifluoromethoxy-Benzene-Sulfonyl Chloride C₇H₃BrClF₃O₃S 4-Bromo-2-Trifluoromethyl-Benzene-Sulfonyl Chloride C₇H₃BrClF₃O₂S
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